molecular formula C14H25NO4S B2977987 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2176124-78-8

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2977987
CAS No.: 2176124-78-8
M. Wt: 303.42
InChI Key: ONQKXJPLDSZTQH-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound featuring a unique structure that includes both tetrahydro-2H-thiopyran and tetrahydro-2H-pyran rings

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c16-5-8-19-14(3-9-20-10-4-14)11-15-13(17)12-1-6-18-7-2-12/h12,16H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQKXJPLDSZTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydro-2H-thiopyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol under basic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an epoxide in the presence of a base.

    Formation of the Tetrahydro-2H-pyran Ring: This ring can be synthesized through the acid-catalyzed cyclization of a 1,5-diol.

    Coupling of the Two Rings: The two rings are coupled through a nucleophilic substitution reaction, where the tetrahydro-2H-thiopyran derivative reacts with a halomethyl tetrahydro-2H-pyran derivative.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydro-2H-thiopyran ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiopyran moiety and a hydroxyethoxy substituent, contribute to its biological activity, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The compound's molecular formula is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 301.4 g/mol. The presence of the thiophene ring enhances its interaction with biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC13H19N3O3S
Molecular Weight301.4 g/mol
CAS Number2320686-03-9

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can modulate various biochemical pathways. This characteristic is particularly valuable in drug design aimed at treating diseases such as cancer and infections.
  • Receptor Modulation : It also acts as a receptor modulator, influencing cellular signaling pathways that are critical for maintaining normal physiological functions.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Activity : A study on related tetrahydrothiopyran derivatives highlighted their enhanced activity against respiratory pathogens, suggesting that compounds with similar structures may exhibit comparable effects .
  • Therapeutic Applications : The compound's potential as an anticancer agent has been explored, with findings indicating that its unique structure allows it to interact effectively with cancer cell targets, potentially leading to apoptosis or inhibited proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
Thiophene-2-carboxylic acidSimple thiophene derivativeLacks tetrahydrothiopyran moiety
2-Aminothiophene-3-carboxylic acidAmino-substituted thiopheneDistinct biological activity due to different functional groups
Thiophene-3-carboxamideRelated compoundSimilar features but lacks hydroxyethoxy substitution

The combination of functional groups in this compound provides it with unique chemical and biological properties not found in these other compounds.

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